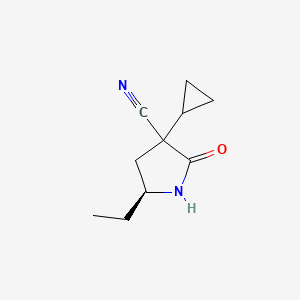
Ethyl 2-(1-tritylpyrazol-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-tritylpyrazol-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a trityl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety. The presence of the trityl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-tritylpyrazol-3-yl)acetate typically involves the reaction of trityl chloride with pyrazole derivatives under mild and neutral conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the tritylpyrazole intermediate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve moderate temperatures and solvent-free environments to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs, making the process economically viable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-tritylpyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Ethyl 2-(1-tritylpyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-tritylpyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Ethyl 2-(1-tritylpyrazol-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1H-indol-3-yl)acetate: Similar in structure but contains an indole ring instead of a pyrazole ring.
Ethyl 2-(1H-pyrazol-3-yl)acetate: Lacks the trityl group, resulting in different chemical properties and reactivity.
Ethyl 2-(1-benzylpyrazol-3-yl)acetate: Contains a benzyl group instead of a trityl group, affecting its stability and biological activity.
The uniqueness of this compound lies in the presence of the trityl group, which imparts enhanced stability and specific reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H24N2O2 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
ethyl 2-(1-tritylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C26H24N2O2/c1-2-30-25(29)20-24-18-19-28(27-24)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2,20H2,1H3 |
Clave InChI |
NUJBUFOXPHRFSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NN(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
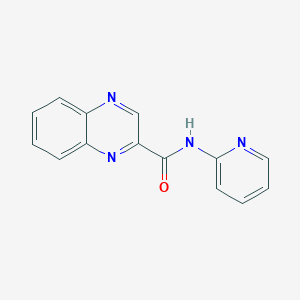

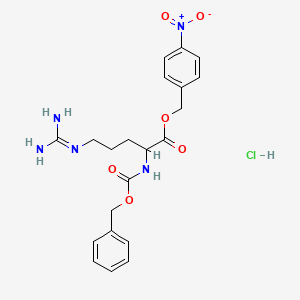
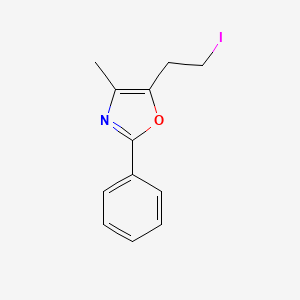
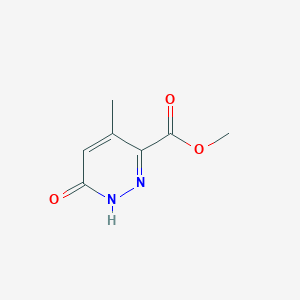



![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
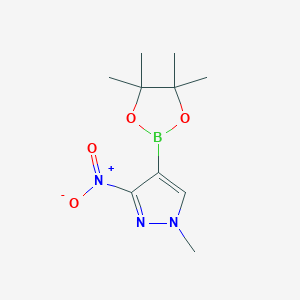
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
